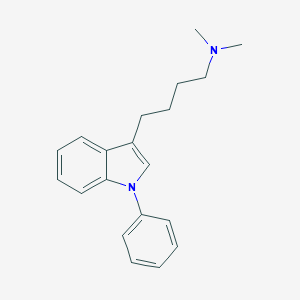
Indole, 3-(4-(dimethylamino)butyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- is a chemical compound that belongs to the family of indole-based compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In
Mécanisme D'action
The mechanism of action of Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. For example, in the treatment of cancer, Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- has been shown to inhibit the activity of certain enzymes that are involved in cell division and growth.
Effets Biochimiques Et Physiologiques
Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- has been shown to have various biochemical and physiological effects in the body. For example, in the treatment of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In the treatment of depression, Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- is its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. However, one of the main limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the study of Indole, 3-(4-(dimethylamino)butyl)-1-phenyl-. One potential direction is the development of new synthesis methods that can produce this compound in larger quantities and with higher purity. Another potential direction is the study of the structure-activity relationship of this compound, which can help to identify new derivatives with improved properties. Additionally, the potential applications of Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- in the field of optoelectronic devices and organic semiconductors should be explored further. Finally, the potential use of this compound as a plant growth regulator should be studied in more detail.
Méthodes De Synthèse
The synthesis of Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-dimethylaminobutyl lithium with 1-bromo-2-nitrobenzene to form the intermediate compound. This intermediate compound is then reduced to the corresponding amine using a palladium catalyst. The final step involves the reaction of the amine with indole-3-carboxaldehyde in the presence of acetic acid to form Indole, 3-(4-(dimethylamino)butyl)-1-phenyl-.
Applications De Recherche Scientifique
Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In the field of agrochemicals, Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- has been studied for its potential use as a plant growth regulator. In materials science, this compound has been studied for its potential applications in the development of organic semiconductors and optoelectronic devices.
Propriétés
Numéro CAS |
102552-17-0 |
|---|---|
Nom du produit |
Indole, 3-(4-(dimethylamino)butyl)-1-phenyl- |
Formule moléculaire |
C20H24N2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(1-phenylindol-3-yl)butan-1-amine |
InChI |
InChI=1S/C20H24N2/c1-21(2)15-9-8-10-17-16-22(18-11-4-3-5-12-18)20-14-7-6-13-19(17)20/h3-7,11-14,16H,8-10,15H2,1-2H3 |
Clé InChI |
MJUQXFPJLRLHOL-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCC1=CN(C2=CC=CC=C21)C3=CC=CC=C3 |
SMILES canonique |
CN(C)CCCCC1=CN(C2=CC=CC=C21)C3=CC=CC=C3 |
Autres numéros CAS |
102552-17-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



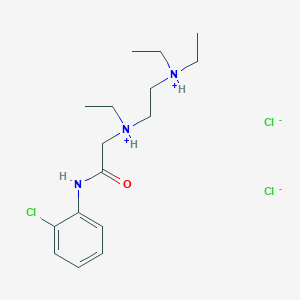
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)
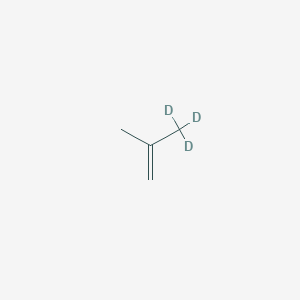
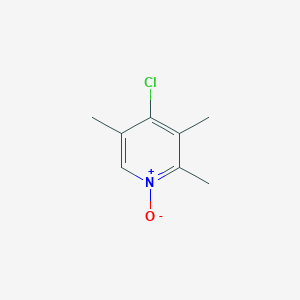
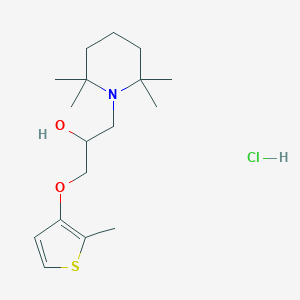
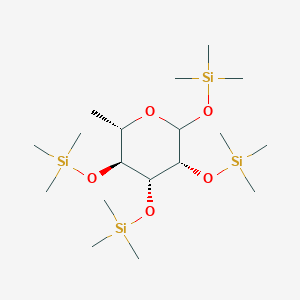
![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)
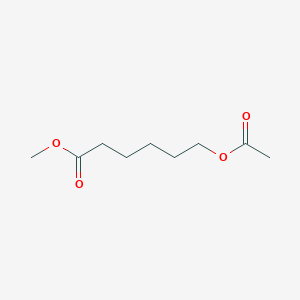
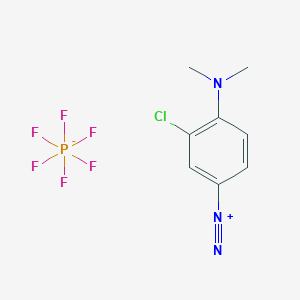
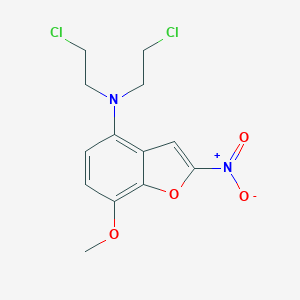

![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)
